molecular formula C9H12N4O4 B1213386 Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride CAS No. 37055-69-9

Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride

Cat. No.: B1213386
CAS No.: 37055-69-9
M. Wt: 240.22 g/mol
InChI Key: LTAWBQDGEYMNHI-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the diaminomethylideneamino group. This can be achieved through the reaction of 3,4-dihydroxy-5-methoxybenzoic acid with appropriate amines under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylenamino ketones: These compounds share similar functional groups and reactivity.

    N,N-dimethylethylenediamine: Another compound with similar amino functionalities.

Uniqueness

Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride is unique due to its combination of amino, hydroxyl, and methoxy groups, which provide a versatile platform for various chemical modifications and applications. Its specific structure allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

37055-69-9

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

N-(diaminomethylideneamino)-3,4-dihydroxy-5-methoxybenzamide

InChI

InChI=1S/C9H12N4O4/c1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11/h2-3,14-15H,1H3,(H,12,16)(H4,10,11,13)

InChI Key

LTAWBQDGEYMNHI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)O)C(=O)NN=C(N)N

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)NN=C(N)N

Synonyms

3,4-dihydroxy-5-methoxybenzoylaminoguanidine

Origin of Product

United States

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